molecular formula C6H3N5 B3162990 [1,2,4]Triazolo[4,3-b]pyridazine-3-carbonitrile CAS No. 88277-76-3

[1,2,4]Triazolo[4,3-b]pyridazine-3-carbonitrile

Cat. No. B3162990
CAS RN: 88277-76-3
M. Wt: 145.12 g/mol
InChI Key: RJYHUTBOCLEENE-UHFFFAOYSA-N
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Description

“[1,2,4]Triazolo[4,3-b]pyridazine” is a nitrogen-rich heterocyclic compound . It has been used as a building block in the synthesis of various compounds with potential applications in medicinal chemistry . For instance, it has been used to construct new low-sensitivity high-energy materials .


Synthesis Analysis

While specific synthesis methods for “[1,2,4]Triazolo[4,3-b]pyridazine-3-carbonitrile” were not found in the search results, similar compounds have been synthesized using various techniques . For example, a series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and their structures were characterized using techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Molecular Structure Analysis

The molecular structure of “[1,2,4]Triazolo[4,3-b]pyridazine” has been studied in the context of its use as a building block for the synthesis of various compounds . Crystal structures of related compounds have been determined, providing insights into their binding modes .

Future Directions

The future directions for research on “[1,2,4]Triazolo[4,3-b]pyridazine” could include further exploration of its potential applications in medicinal chemistry and as a building block for the synthesis of new compounds. Additionally, more detailed studies on its synthesis methods, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards could provide valuable insights .

properties

IUPAC Name

[1,2,4]triazolo[4,3-b]pyridazine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N5/c7-4-6-10-9-5-2-1-3-8-11(5)6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYHUTBOCLEENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2N=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00520970
Record name [1,2,4]Triazolo[4,3-b]pyridazine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00520970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88277-76-3
Record name [1,2,4]Triazolo[4,3-b]pyridazine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00520970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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